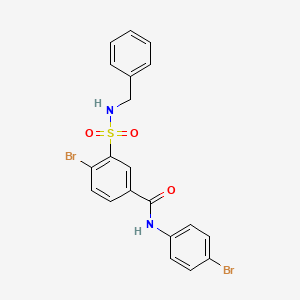
NSC12404
Übersicht
Beschreibung
NSC-12404 is a selective non-lipid agonist of LPA2/3.
Wissenschaftliche Forschungsanwendungen
LPA2-Rezeptor-Agonist
NSC12404 ist ein schwacher und spezifischer Agonist des LPA2-Rezeptors . LPA2-Rezeptoren sind eine Art von Lysophosphatidsäure-Rezeptoren, die an einer Vielzahl von zellulären Prozessen beteiligt sind. Dies macht this compound möglicherweise nützlich in der Forschung im Zusammenhang mit Zellsignalisierung, Krebs und anderen Krankheiten, bei denen LPA2-Rezeptoren eine Rolle spielen .
Proteomikforschung
Die Verbindung wird in der Proteomikforschung eingesetzt . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Proteine sind lebenswichtige Bestandteile lebender Organismen, da sie die Hauptbestandteile der physiologischen Stoffwechselwege von Zellen sind. Die Verwendung von this compound in diesem Bereich könnte helfen, die Proteinfunktion, Interaktionen und zellulären Prozesse zu verstehen .
Organische Bausteine
This compound wird als organischer Baustein in der Chemie verwendet . Organische Bausteine werden oft bei der Synthese komplexer organischer Verbindungen verwendet. Die einzigartige Struktur von this compound könnte es bei der Synthese einer Vielzahl verschiedener Verbindungen nützlich machen .
GPCR/G-Protein-Forschung
Die Verbindung wird in der GPCR/G-Protein-Forschung eingesetzt . G-Protein-gekoppelte Rezeptoren (GPCRs) sind eine große Proteinfamilie von Rezeptoren, die Moleküle außerhalb der Zelle wahrnehmen und Signaltransduktionswege innerhalb der Zelle aktivieren. This compound könnte verwendet werden, um diese Wege und die Auswirkungen ihrer Aktivierung oder Hemmung zu untersuchen .
Inhibitoren/Agonisten
This compound wird bei der Entwicklung von Inhibitoren und Agonisten eingesetzt . Inhibitoren und Agonisten sind Substanzen, die die Aktivität von Enzymen oder Rezeptoren jeweils verringern und erhöhen. Sie werden häufig in der Arzneimittelentwicklung und in der biologischen Forschung eingesetzt .
Sicherheits- und Handhabungsforschung
Die Verbindung wird auch in der Forschung im Zusammenhang mit der Sicherheit und Handhabung von chemischen Stoffen eingesetzt . Dazu gehört die Untersuchung seiner Reaktivität, Stabilität und der Vorsichtsmaßnahmen, die beim Umgang damit erforderlich sind .
Wirkmechanismus
Target of Action
NSC12404, also known as 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid or 2-[(9-oxo-9h-fluoren-2-yl)carbamoyl]benzoic acid, is a weak and specific agonist for the LPA2 receptor . The LPA2 receptor is a type of lysophospholipid receptor, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .
Biochemical Pathways
The LPA2 receptor is part of the lysophospholipid receptor family, which is involved in a variety of biochemical pathways. These pathways play a role in numerous physiological processes, including cell growth, survival, and motility .
Result of Action
The activation of the LPA2 receptor by this compound has been associated with anti-apoptotic actions .
Biochemische Analyse
Biochemical Properties
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, thereby influencing their function. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .
Cellular Effects
The effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to bind to specific sites on enzymes or proteins is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its application in research and potential therapeutic uses .
Metabolic Pathways
2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the compound’s role in metabolic regulation .
Transport and Distribution
Within cells and tissues, 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biochemical activity and effects .
Subcellular Localization
The subcellular localization of 2-(9-oxo-9H-fluoren-2-ylcarbamoyl)benzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .
Eigenschaften
IUPAC Name |
2-[(9-oxofluoren-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-11H,(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLSVPDXCXLNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279350 | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5411-64-3 | |
| Record name | NSC12404 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12404 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC12404 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1680045.png)
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)




![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B1680055.png)
![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)

